5-Methylthio-1,3,4-thiadiazole-2-thiol

Beschreibung

Historical Context of Thiadiazole Chemistry Research

The study of thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, has a rich history. Initially, derivatives of 1,3,4-thiadiazole (B1197879) were investigated for their biological activities, leading to the development of early antibacterial agents like certain sulfonamides. researchgate.net Over the decades, the versatility of the thiadiazole ring has led to extensive research, revealing a wide spectrum of potential applications. researchgate.netmdpi.com Scientists have explored their use as antitumor and anti-inflammatory agents, pesticides, dyes, and analytical reagents. researchgate.net The strong aromaticity of the 1,3,4-thiadiazole ring system contributes to its high in vivo stability, making it a valuable scaffold in medicinal chemistry. researchgate.netbldpharm.com The continuous development of synthetic methods has made a vast array of substituted thiadiazoles accessible for investigation. google.com

Significance of 5-Methylthio-1,3,4-thiadiazole-2-thiol in Contemporary Chemical Science

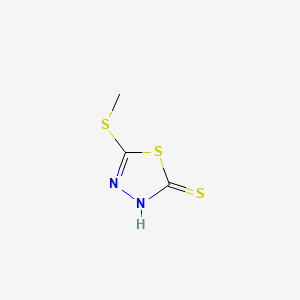

This compound stands out as a significant derivative within the thiadiazole family. Its unique structure, featuring both a thiol (-SH) and a methylthio (-SCH₃) group, makes it a versatile building block and a functional molecule in its own right. In contemporary research, it is recognized for its role in the development of novel pharmaceuticals, particularly as a scaffold for anti-inflammatory and antimicrobial agents. chemimpex.com Furthermore, its fungicidal properties have made it a valuable compound in agricultural chemistry. chemimpex.com The compound also plays a crucial role in materials science and as a corrosion inhibitor, owing to the reactive sulfur atoms and the stable heterocyclic core. chemimpex.commdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWGYKRJMYXYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064181 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-40-0 | |

| Record name | 5-Methylthio-1,3,4-thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylthio 1,3,4 Thiadiazole 2 Thiol

Cyclization Reactions in Thiadiazole Synthesis

The formation of the 1,3,4-thiadiazole (B1197879) heterocyclic system is a cornerstone of synthesizing the target molecule. This is typically achieved through cyclization reactions, where linear precursors are induced to form the five-membered ring.

Thiosemicarbazide-Based Approaches

A prevalent and efficient method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.br This approach leverages the inherent reactivity of the thiosemicarbazide backbone. The synthesis generally begins with a nucleophilic attack from the nitrogen of thiosemicarbazide on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

One common pathway involves reacting thiosemicarbazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). sphinxsai.com This reaction forms a potassium salt intermediate which, upon heating, cyclizes to yield the salt of a 2-amino-5-mercapto-1,3,4-thiadiazole. sphinxsai.com Another approach uses acylating agents. For instance, treating thiosemicarbazide with acetyl chloride can directly yield a 2-amino-5-methyl-1,3,4-thiadiazole. sphinxsai.com Phosphorus oxychloride (POCl₃) is also frequently used as a cyclizing agent, facilitating the reaction between thiosemicarbazide and various carboxylic acids to form the corresponding 5-substituted-2-amino-1,3,4-thiadiazoles. jocpr.com

| Starting Materials | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide, Carbon Disulfide | Potassium Hydroxide (KOH) | 2-Amino-5-mercapto-1,3,4-thiadiazole salt | sphinxsai.com |

| Thiosemicarbazide, Acetyl Chloride | None (Direct Reaction) | 2-Amino-5-methyl-1,3,4-thiadiazole | sphinxsai.com |

| Thiosemicarbazide, Aromatic Carboxylic Acids | Phosphorus Oxychloride (POCl₃) | 5-Aryl-2-amino-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide, Aldehydes | Iron(III) Chloride (FeCl₃) | Substituted 1,3,4-Thiadiazole | nih.gov |

Phenylthiosemicarbazide-Mediated Routes

The use of substituted thiosemicarbazides, such as phenylthiosemicarbazide, offers a pathway to more complex thiadiazole derivatives. In these routes, the substituent on the thiosemicarbazide is incorporated into the final product. For example, reacting phenylthiosemicarbazide derivatives with methoxy (B1213986) cinnamic acid in the presence of phosphorus oxychloride (POCl₃) leads to the formation of 1,3,4-thiadiazole molecules. rsc.org The reaction proceeds by adding POCl₃ dropwise to a mixture of the reactants, followed by refluxing for several hours. rsc.org

Similarly, heating 4-phenylthiosemicarbazide (B147422) with formic acid results in cyclization to form 2-anilino-1,3,4-thiadiazole. sphinxsai.com Condensing N-phenyl thiosemicarbazides with aromatic carboxylic acids using concentrated sulfuric acid as the dehydrating agent is another effective method to produce thiadiazole analogues. jocpr.com

Functionalization Strategies for Thiol Groups

Once the 5-mercapto-1,3,4-thiadiazole scaffold is synthesized, the next critical step is the functionalization of the thiol (-SH) group. Alkylation is a primary strategy to introduce various substituents at this position.

Alkylation Reactions Utilizing Bromoacetic Acid

The thiol group on the thiadiazole ring is nucleophilic and readily undergoes S-alkylation with haloalkanes. Bromoacetic acid and its derivatives are effective alkylating agents for this purpose. The reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. nih.gov This results in the formation of a thioether linkage. The reactivity of bromoacetyl groups with thiols is highly chemoselective, particularly at controlled pH levels. nih.gov For example, reacting a 5-substituted-1,3,4-thiadiazole-2-thiol with N-(aryl)-2-chloroacetamides (an analogue of bromoacetic acid) in the presence of a base like potassium carbonate successfully yields the corresponding S-alkylated product. nih.gov

Alkylation with Dibromoethane and Subsequent Reactions

The use of dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) (DCE), as alkylating agents opens pathways to further functionalization or the creation of dimeric structures. When reacting a 2-mercapto-1,3,4-thiadiazole derivative with a dihaloalkane, the reaction outcome can be controlled by stoichiometry and reaction conditions. mdpi.com

Using an excess of the dihaloalkane reagent tends to favor mono-alkylation, yielding a 2-(ω-haloalkylthio)thiadiazole. For instance, the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with dichloroethane, which acts as both the reagent and solvent, leads to a quantitative yield of the mono-alkylated chloride product. mdpi.com Conversely, using a thiadiazole-to-dihaloalkane ratio of approximately 2:1 promotes the formation of symmetrical bis-thiadiazole products, where two thiadiazole units are linked by the alkyl chain. mdpi.com

| Thiadiazole/Reagent Ratio | Reagent | Base | Primary Product | Yield |

|---|---|---|---|---|

| 1:10 (Reagent as solvent) | 1,2-Dichloroethane (DCE) | Triethylamine | 2-(2-Chloroethylthio)-5-methyl-1,3,4-thiadiazole | Quantitative |

| 2:1.1 | 1,2-Dibromoethane (DBE) | Triethylamine | 1,2-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)ethane | 69% |

| 2:1.1 | 1,3-Dibromopropane (DBP) | Triethylamine | 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)propane | 73% |

Emerging Synthetic Pathways and High-Yield Approaches

Recent advancements in synthetic chemistry have introduced more efficient, scalable, and environmentally friendly methods for producing 1,3,4-thiadiazole derivatives.

A significant development is the use of solid-phase synthesis. acs.orgnih.gov This technique involves attaching the thiosemicarbazide intermediate to a polymer resin. The cyclization is then performed on the solid support using a desulfurizing agent like p-toluenesulfonyl chloride (p-TsCl). acs.orgnih.gov Subsequent functionalization reactions, such as alkylation or acylation, can be carried out before cleaving the final, purified 1,3,4-thiadiazole product from the resin, often in high yields and purities. nih.gov

Another innovative, high-yield approach avoids harsh reagents like Lawesson's reagent. nih.gov This method achieves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S·9H₂O) under mild conditions. nih.gov The reaction is operationally simple, scalable, tolerates a wide range of functional groups, and produces multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.gov Other modern strategies being explored include transition-metal-free condensations and photocatalytic methods to drive the cyclization and bond formation steps. organic-chemistry.org

Applications of 5 Methylthio 1,3,4 Thiadiazole 2 Thiol in Advanced Research

Agrochemical Research Applications

In agricultural science, 5-Methylthio-1,3,4-thiadiazole-2-thiol serves as a key building block and a lead compound in the quest for effective crop protection agents. chemimpex.com The 1,3,4-thiadiazole (B1197879) core is a well-established scaffold in agrochemicals, known to be present in various commercial pesticides. researchgate.netresearchgate.net Research into its derivatives aims to develop novel solutions for enhancing agricultural productivity by combating fungal pathogens and controlling weed growth. chemimpex.comfrontiersin.org

Fungicidal Mechanisms and Efficacy Studies

The 1,3,4-thiadiazole moiety is a recognized "privileged" scaffold in the development of agricultural fungicides. researchgate.net Derivatives of this compound are investigated for their ability to control a variety of plant-threatening fungi. mdpi.com The fungicidal action of these compounds often involves disruption of essential cellular processes in the pathogen. For instance, studies on related 1,3,4-thiadiazole derivatives have shown that they can cause significant morphological and ultrastructural changes in fungal hyphae. nih.gov These changes can include swelling, thickening of the cell wall, and the accumulation of dense bodies, which ultimately block nutrient transport and lead to cell death. nih.gov

Research has focused on synthesizing novel derivatives to enhance efficacy against specific plant pathogens. Amide derivatives containing a 1,3,4-thiadiazole thioether moiety have demonstrated good activity against fungi such as Fusarium oxysporum, Cytospora mandshurica, and Gibberella zeae. frontiersin.org In one study, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and tested for antifungal activity. frontiersin.org A particular derivative, compound 4i , showed higher bioactivity against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, than the commercial fungicide Dimethomorph. frontiersin.org

Table 1: Fungicidal Efficacy of a 1,3,4-Thiadiazole Glucoside Derivative

| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide (Dimethomorph) EC₅₀ (μg/mL) |

|---|---|---|---|

| Compound 4i | Phytophthora infestans | 3.43 | 5.52 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. Source: Frontiers in Chemistry, 2021. frontiersin.org

Herbicide Development Research

The 1,3,4-thiadiazole ring is a component of established herbicides like Buthidazole and Tebuthiuron, highlighting its importance in weed control research. researchgate.net Derivatives of this compound are explored for their potential as new herbicidal agents. chemimpex.com The mechanism for some thiadiazole-based herbicides involves the inhibition of photosynthesis and the disruption of chloroplast structure in weeds. researchgate.net

Research in this area often involves the synthesis of various derivatives to identify compounds with potent herbicidal properties. researchgate.net Studies have shown that different substitutions on the 1,3,4-thiadiazole ring can lead to a range of biological activities, including herbicidal effects. researchgate.net While specific efficacy data for derivatives of this compound is an active area of investigation, the general class of 1,3,4-thiadiazoles remains a promising scaffold for the development of new herbicides. researchgate.netresearchgate.net

Pharmaceutical and Medicinal Chemistry Research

The structural features of this compound make it a valuable scaffold in medicinal chemistry. chemimpex.comresearchgate.net The 1,3,4-thiadiazole ring is considered a bioisostere of other chemical groups, and its high aromaticity lends significant stability to molecules in biological systems. researchgate.netmdpi.com This has led to its incorporation into a wide array of compounds investigated for therapeutic potential. researchgate.net

Building Block for Bioactive Molecules

This compound is a versatile starting material for synthesizing more complex, non-fused biheterocyclic systems. chemimpex.comresearchgate.net Its thiol group and the activated thiadiazole ring are reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. researchgate.net For example, it can be used to prepare 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide, which in turn serves as a precursor for creating molecules that combine the 1,3,4-thiadiazole ring with other pharmacophores like 1,3,4-oxadiazoles or pyrazoles. researchgate.net The ability to readily create diverse derivatives makes it a key component in the synthesis of novel compounds for drug discovery programs. researchgate.netmdpi.com

Antimicrobial Activity Investigations

The 1,3,4-thiadiazole nucleus is a cornerstone in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov Derivatives of this compound are frequently evaluated for their activity against a spectrum of bacteria and fungi. chemimpex.comhilarispublisher.com The structural versatility of the thiadiazole core allows medicinal chemists to fine-tune the antimicrobial properties of the resulting compounds. researchgate.net

Numerous studies have demonstrated the antimicrobial potential of this class of compounds. For instance, certain tris-1,3,4-thiadiazole derivatives have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Corynebacterium diphtheriae. nih.gov Other research has focused on hybrid molecules, such as those combining coumarin (B35378) and 1,3,4-thiadiazole, which exhibited activity against Proteus vulgaris, Pseudomonas aeruginosa, and Candida albicans. nih.gov The amine group on related 2-amino-1,3,4-thiadiazole (B1665364) scaffolds is a key site for derivatization, making it a promising base for developing future pharmacologically active agents. nih.gov

Table 2: Antimicrobial Activity of a Tris-2,5-disubstituted 1,3,4-thiadiazole Derivative (Compound 26)

| Microbial Strain | Type | Activity Range (MIC in μg/mL) |

|---|---|---|

| Streptococcus pneumoniae | Gram-positive Bacteria | 8 - 31.25 |

| Bacillus subtilis | Gram-positive Bacteria | 8 - 31.25 |

| Staphylococcus aureus | Gram-positive Bacteria | 8 - 31.25 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 31.25 |

| Escherichia coli | Gram-negative Bacteria | 8 - 31.25 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 8 - 31.25 |

| Aspergillus fumigatus | Fungus | 8 - 31.25 |

| Candida albicans | Fungus | 8 - 31.25 |

| Geotrichum candidum | Fungus | 8 - 31.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. Source: International Journal of Molecular Sciences, 2017. nih.gov

Antioxidant Properties and Therapeutic Potential

Derivatives of 1,3,4-thiadiazole-2-thiols are actively investigated for their antioxidant capabilities. researchgate.net Antioxidants are compounds that can protect cells from damage caused by unstable molecules known as free radicals. researchgate.net The thiol group at the 2-position of the thiadiazole ring is considered a key antioxidant feature. researchgate.net

Research involves synthesizing series of these compounds with various substitutions at the 5-position to enhance their antioxidant activity. researchgate.net In vitro assays are used to measure the radical-scavenging ability of these new molecules. Studies have shown that certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives exhibit very high antioxidant activities, making them promising lead compounds for the development of new antioxidant agents. researchgate.net The therapeutic potential of such compounds lies in their ability to mitigate oxidative stress, a factor implicated in numerous disease processes.

Enzyme Inhibition and Metabolic Pathway Studies

In the field of biochemistry, this compound is recognized for its role in the investigation of enzyme inhibition and metabolic pathways, which provides critical insights into cellular processes. chemimpex.com The 1,3,4-thiadiazole scaffold is a key structural component in a variety of enzyme inhibitors. While specific inhibitory data for this compound is an emerging area of research, studies on closely related derivatives highlight the potential of this chemical class.

For instance, derivatives of 1,3,4-thiadiazole have been identified as tyrosine kinase inhibitors, and some have been shown to inhibit mitochondrial lactate (B86563) dehydrogenase enzymes. nih.gov Other studies have explored derivatives as inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. mdpi.com Furthermore, molecular docking studies of 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, a direct derivative, have shown a strong binding affinity for Dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. nih.gov The broader class of 5-substituted-1,3,4-thiadiazole-2-thiols has also been investigated for its ability to act as nitrification inhibitors in soil, a process driven by microbial enzymes. researchgate.net These findings collectively underscore the promise of the this compound scaffold as a basis for developing targeted enzyme inhibitors for further metabolic pathway research.

Anti-inflammatory, Anticancer, and Neuroprotective Research Perspectives

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, and this compound serves as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. chemimpex.comresearchgate.net

Anti-inflammatory Research: Derivatives of this compound have demonstrated significant anti-inflammatory properties. A recent study investigated the anti-inflammatory capacity of several 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide compounds using an in-vitro protein denaturation inhibition assay, with diclofenac (B195802) sodium as a reference drug. nih.gov The results revealed that derivatives of the title compound possess potent anti-inflammatory activity. nih.gov For example, compound 4a (5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) showed strong, concentration-dependent inhibition of protein denaturation. nih.gov

| Compound | Concentration (µg/ml) | % Inhibition of Protein Denaturation |

|---|---|---|

| Compound 4a (5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) | 50 | 70.11 |

| 100 | 72.54 | |

| 150 | 75.40 | |

| 200 | 77.93 | |

| 250 | 79.45 | |

| Diclofenac Sodium (Reference) | 50 | 78.10 |

| 100 | 81.48 | |

| 150 | 84.14 | |

| 200 | 88.07 | |

| 250 | 91.35 |

Anticancer Research Perspectives: The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds investigated for anticancer activity. mdpi.comnih.govresearchgate.net Numerous studies have documented the cytotoxic properties of 2,5-disubstituted 1,3,4-thiadiazole derivatives against a wide range of human cancer cell lines. nih.gov These compounds have been shown to induce apoptosis and inhibit various biological targets crucial for cancer cell proliferation. nih.govnih.gov While specific anticancer screening data for this compound is not extensively published, the consistent and potent activity of its structural analogs strongly suggests its potential as a candidate for future anticancer research.

| 1,3,4-Thiadiazole Derivative | Cancer Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 ± 0.35 |

| N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT29 (Colon cancer) | 12.57 ± 0.6 |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast carcinoma) | 25.1 ± 2.1 |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 |

Neuroprotective Research Perspectives: Research into the neuroprotective effects of thiadiazoles is an emerging field. Studies on related compounds, such as 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), have shown protective action in neuronal cultures exposed to neurotoxic conditions, including cisplatin-induced toxicity. nih.gov These findings open a promising, albeit underexplored, avenue for investigating this compound and its derivatives for potential neuroprotective activities. nih.gov

Materials Science Research and Novel Material Synthesis

In materials science, this compound is valued for its contribution to the development of advanced materials with enhanced properties. chemimpex.com

Specialty Coatings and Polymer Formulations

The compound is utilized in the formulation of specialty coatings and polymers, where it can impart improved durability and resistance to environmental degradation. chemimpex.com A key application in this area is its use as a corrosion inhibitor. Thiadiazole derivatives are effective at protecting metal surfaces, such as steel and copper, from corrosion in acidic environments. nih.govresearchgate.net The mechanism involves the adsorption of the thiadiazole molecules onto the metal surface, forming a stable, protective film that acts as a physical barrier against corrosive species. nih.gov The presence of multiple sulfur and nitrogen atoms in the molecule facilitates strong bonding to the metal surface, enhancing the inhibitor's effectiveness. researchgate.netresearchgate.net Additionally, this compound has been identified as a co-initiator used in methods for producing lithographic printing plates, highlighting its role in specialized material fabrication processes. chemicalbook.com

Electronic Material Development and Fabrication

While the compound is noted for its utility in materials science, specific research detailing its application in the development and fabrication of electronic materials is not widely documented in the current literature. chemimpex.com The inherent properties of sulfur-containing heterocyclic compounds suggest potential for such applications, representing an area for future scientific exploration.

Analytical Chemistry Methodologies

The compound's distinct chemical properties make it a useful tool in modern analytical techniques.

Reagent in Metal Ion Detection and Quantification in Environmental Samples

This compound is employed as a reagent in analytical methods for the detection and quantification of metal ions, which is crucial for monitoring environmental pollution. chemimpex.com Its utility is particularly evident in the field of spectroscopy. Research has demonstrated its application in Surface-Enhanced Raman Scattering (SERS), a highly sensitive technique for trace-level detection. researchgate.net When adsorbed onto gold or silver nanocolloidal surfaces, the compound's Raman signal is significantly amplified, allowing for the detection of minute quantities of the molecule. researchgate.net This interaction forms the basis for developing SERS-based sensors for detecting heavy metal ions that may complex with the thiadiazole, offering a powerful method for environmental analysis.

Trace Detection Studies on Nanomaterials

The ability to detect minute quantities of specific molecules is crucial in fields ranging from environmental monitoring to medical diagnostics. This compound has been the subject of trace detection studies, primarily utilizing the phenomenon of Surface-Enhanced Raman Scattering (SERS). This technique allows for a massive amplification of the Raman signal of molecules adsorbed onto or very near to the surface of certain nanostructures.

Research has demonstrated the use of silver (Ag) nanocolloids for the SERS-based trace detection of this compound. In these studies, the interaction between the molecule and the silver nanoparticles leads to a significant enhancement of the Raman signal, enabling its detection at very low concentrations. The detailed vibrational analysis of the SERS spectra, often complemented by Density Functional Theory (DFT) calculations, helps in understanding the orientation and adsorption behavior of the molecule on the nanoparticle surface. This includes identifying whether the molecule adsorbs via its thione or thiol tautomeric form. Such fundamental understanding is critical for optimizing the SERS-based detection methods for this and similar compounds.

While direct studies on other types of nanomaterials for the detection of this specific compound are not extensively documented in the reviewed literature, the principles of SERS suggest that other plasmonic nanomaterials, such as gold (Au) nanoparticles, could also serve as effective substrates. The choice of nanomaterial can influence the enhancement factor and the selectivity of the detection.

Interactive Data Table: Vibrational Band Assignments for this compound in SERS Studies

| Observed Frequency (cm⁻¹) | Vibrational Mode Assignment | Tautomeric Form |

| ~690 | C-S stretching | Thione |

| ~1050 | N-N stretching | Thione/Thiol |

| ~1300 | C-N stretching | Thione |

| ~1500 | N-C-S bending | Thiol |

| ~2550 | S-H stretching | Thiol (often weak or absent in SERS) |

Note: The exact frequencies and assignments can vary depending on the experimental conditions and the specific nanomaterial used.

Ligand Design and Metal Complex Synthesis

The design of metal complexes using this compound, also known by its tautomeric name 2-Methylthio-5-mercapto-1,3,4-thiadiazole, leverages its ability to act as a potent coordinating agent. Research has focused on the synthesis of complexes with the general formula ML₂, where M represents a divalent metal ion such as Nickel(II), Palladium(II), or Cadmium(II), and L denotes the deprotonated ligand.

The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of the type ML₂ have been successfully synthesized and characterized, providing a foundational platform for understanding the coordination behavior of this ligand.

A critical aspect of this compound is its existence in tautomeric forms: the thiol and thione forms. In the solid state and in solvents like DMSO, the ligand predominantly exists in the thione form. However, in chloroform (B151607) solutions, evidence suggests the presence of both the thione and thiol tautomers.

Spectroscopic studies, particularly infrared (IR) spectroscopy, are crucial in elucidating the bonding mode upon complexation. In the metal complexes of this compound, analysis of the IR spectra indicates that coordination occurs through both a ring nitrogen atom and the exocyclic sulfur atom of the deprotonated thiol group. This dual coordination is a key feature of its behavior as a ligand.

The coordination of this compound to a metal center via both a ring nitrogen and the exocyclic sulfur atom results in the formation of a stable chelate ring. The stoichiometry of the synthesized Ni(II), Pd(II), and Cd(II) complexes (ML₂) strongly supports a chelating bidentate coordination mode, where two ligand molecules coordinate to a single metal center to form a monomeric complex. This arrangement satisfies the coordination sphere of the metal ion. While the potential for this ligand to act in a bridging capacity exists, the predominant structures reported are chelates.

Structural Characterization of Metal Complexes

The structures of the metal complexes of this compound have been elucidated using a combination of elemental analysis, magnetic susceptibility measurements, and spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectral data provide direct evidence of the coordination mode. A comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key shifts in vibrational frequencies. The disappearance of the ν(N-H) band and the shifts in bands associated with the thioamide group confirm the deprotonation of the ligand and the involvement of both nitrogen and sulfur atoms in bonding to the metal ion.

Table 1: Key IR Spectral Data (cm⁻¹) for Ligand and Complexes

| Compound | ν(N-H) | Thioamide I | Thioamide II | Thioamide III | Thioamide IV |

|---|---|---|---|---|---|

| Ligand (HL) | 3120 | 1550 | 1270 | 1080 | 880 |

| NiL₂ | - | 1560 | 1315 | 1040 | 820 |

| PdL₂ | - | 1565 | 1320 | 1035 | 815 |

| CdL₂ | - | 1555 | 1310 | 1045 | 825 |

Data derived from spectral studies on 2-Alkylthio-5-mercapto-1,3,4-thiadiazoles and their metal complexes.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy further corroborates the bonding information. Shifts in the resonance of the C=S and C-S carbons upon complexation provide insight into the electronic redistribution within the ligand framework following coordination.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Ligand and its Cd(II) Complex

| Carbon Atom | Ligand (HL) | CdL₂ |

|---|---|---|

| C=S | 185.4 | 181.2 |

| C-S | 162.8 | 165.5 |

| S-CH₃ | 15.7 | 16.0 |

Data obtained in DMSO-d₆ and derived from spectral studies on 2-Alkylthio-5-mercapto-1,3,4-thiadiazoles and their metal complexes.

Magnetic susceptibility measurements for the Ni(II) complex show that it is diamagnetic, which is consistent with a square-planar geometry for a d⁸ metal ion.

Reactivity and Stability of Coordination Compounds

The stability of the coordination compounds of this compound is intrinsically linked to the stability of the chelate structure formed. The existence of the ligand in different tautomeric forms depending on the solvent environment highlights its reactive nature. The deprotonation of the thiol/thione group to form a stable sulfur-metal bond is a key step in the formation of these coordination compounds. The resulting complexes, such as those with Ni(II), Pd(II), and Cd(II), are reported to be stable solids.

Applications of Metal Complexes in Research (e.g., sensing)

While the fundamental coordination chemistry of this compound has been explored, specific applications of its metal complexes in research areas such as chemical sensing are not extensively documented in the available literature. The presence of multiple sulfur and nitrogen atoms suggests potential for these complexes to be investigated in fields like catalysis or materials science, but such studies have yet to be reported.

Conclusion

5-Methylthio-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of considerable scientific interest, building upon the long and diverse research history of the 1,3,4-thiadiazole (B1197879) core. Its synthesis is well-established, primarily through the selective methylation of its dimercapto precursor, and its chemical properties are thoroughly characterized. The molecule's true significance lies in its versatile applications, serving as a key intermediate in the development of new agrochemicals and pharmaceuticals, and as a functional material in its own right. Its utility in creating durable polymers and coatings, and particularly its strong performance as a corrosion inhibitor, underscores its importance in modern materials and industrial chemistry. Future research will likely continue to uncover new applications for this multifaceted thiadiazole derivative.

Spectroscopic Investigations of 5 Methylthio 1,3,4 Thiadiazole 2 Thiol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying molecular structures. researchgate.net For 5-Methylthio-1,3,4-thiadiazole-2-thiol, these methods have been crucial in confirming the predominance of the thione form. nih.govnih.gov

Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy of the compound in its solid state has been performed, typically in the 4000–200 cm⁻¹ range. nih.gov The resulting spectra are compared with theoretical calculations to assign vibrational modes. nih.gov Detailed vibrational analysis suggests that in the solid state, the molecule is prevalent in its thione form, with an estimated population of about 54%. nih.gov This prevalence increases to approximately 65% when in an acetonitrile (B52724) solvent medium. nih.gov

Key bands in the FTIR spectrum provide evidence for the thione structure. The absence of a characteristic S-H stretching band and the presence of bands associated with the C=S and N-H groups are indicative of the thione tautomer. nih.govnih.gov

Table 1: Selected FTIR Vibrational Frequencies and Assignments for 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3085 | N-H stretch |

| ~1525 | C=N stretch |

| ~1300 | Thioamide band |

| ~1060 | C=S stretch |

| ~680 | C-S stretch |

Note: Frequencies are approximate and based on graphical data and assignments from related studies. Actual values may vary based on experimental conditions.

Raman Spectroscopy: Normal and Surface Enhanced Raman Scattering (SERS)

Normal Raman spectra (NRS) of the compound have been recorded in the solid state, covering a range of 3400–100 cm⁻¹. nih.gov While NRS provides valuable structural information, the signals can be weak. researchgate.net Surface-Enhanced Raman Scattering (SERS) spectroscopy offers a solution by significantly amplifying the Raman signals of molecules adsorbed onto nanostructured metal surfaces, such as silver nanocolloids. researchgate.netresearchgate.net This enhancement allows for ultra-sensitive chemical analysis, even down to the single-molecule level. researchgate.net

SERS studies on this compound have successfully been used for its trace detection. nih.gov The SERS spectra, when compared with NRS and FTIR data, provide a more comprehensive understanding of the molecule's vibrational behavior and its interaction with the metal surface. nih.gov The enhancement of specific Raman bands in the SERS spectra can be attributed to a combination of electromagnetic and charge-transfer mechanisms. nih.govresearchgate.net

Concentration-Dependent SERS Phenomena

The SERS spectra of this compound are highly dependent on its concentration. nih.govresearchgate.net Studies show that changes in the concentration of the adsorbate can lead to significant variations in the intensities of different SERS bands. researchgate.net This phenomenon is often attributed to changes in the molecule's orientation or adsorption site on the nanoparticle surface. researchgate.net For instance, the best experimental SERS spectrum has been noted at a concentration of 10⁻⁶ M. researchgate.net Concentration-dependent SERS studies have confirmed the presence of both the thione and thiol forms of the molecule when it is adsorbed on the surface. nih.gov

Two-Dimensional Correlation Spectroscopy (2D-COS)

Analysis using two-dimensional correlation spectroscopy (2D-COS) has been employed to further investigate the concentration-dependent SERS phenomena. nih.gov This advanced technique helps to corroborate the simultaneous presence of both the thione and thiol tautomers in the surface-adsorbed state by analyzing the correlated changes in spectral intensities. nih.gov

Vibrational Assignments through Potential Energy Distributions (PEDs)

To achieve a complete and reliable understanding of the molecule's vibrational modes, potential energy distributions (PEDs) are calculated. nih.govnih.gov Aided by normal coordinate analysis, PEDs allow for the assignment of all observed fundamental bands in the infrared and Raman spectra to specific molecular vibrations. nih.govresearchgate.net These assignments, which are based on theoretical calculations using methods like Density Functional Theory (DFT), have been proposed for the more stable thione tautomer, confirming its structure. nih.govnih.gov

Table 2: Example of Vibrational Assignments for the Thione Tautomer Aided by PEDs

| Mode | Observed Frequency (cm⁻¹) (Raman) | Observed Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) | PED (%) |

|---|---|---|---|---|

| ν(NH) | 3085 | 3085 | 3103 | ν(NH) (100) |

| ν(CH₃) | 2927 | 2929 | 2935 | ν(CH₃) (98) |

| ν(C=N) | 1528 | 1525 | 1530 | ν(C=N) (45), δ(NH) (30) |

| νas(N-N=C) | 1298 | 1300 | 1310 | νas(N-N=C) (55) |

| ν(C=S) | 1063 | 1060 | 1075 | ν(C=S) (40), ν(C-S) (25) |

Note: This table is a representative example based on data from reference nih.gov. ν = stretching, δ = bending, as = asymmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra have been recorded for the compound in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution. nih.gov The experimental chemical shifts were compared with predicted values calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov This comparison between observed and calculated spectra was crucial in confirming that the thione tautomer is the favored isomer. nih.gov The agreement between the experimental and theoretical data provides strong evidence for the proposed molecular structure in solution. nih.gov

Table 3: Observed and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Thione Tautomer in DMSO-d6

| Nucleus | Observed Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H (N-H) | ~14.5 | ~14.3 |

| ¹H (S-CH₃) | ~2.7 | ~2.6 |

| ¹³C (C=S) | ~189 | ~188 |

| ¹³C (C-S) | ~160 | ~159 |

| ¹³C (S-CH₃) | ~16 | ~15.5 |

Note: This table is a representative example based on data from reference nih.gov.

Spectroscopic Analysis of Tautomeric Forms

The existence of this compound in either the thione or thiol tautomeric form has been a subject of detailed spectroscopic and computational studies. Research indicates that the compound predominantly exists in the thione form in the solid state and in solutions like dimethyl sulfoxide (DMSO). nih.gov This preference is substantiated by a combination of Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, alongside theoretical energy calculations. nih.gov

Initial theoretical models proposed twelve potential structures arising from thione-thiol tautomerism and the internal rotation around the C-S bonds. nih.gov Through computational analysis, specifically using MP2 and DFT/B3LYP methods with a 6-31G(d) basis set, the energies and vibrational frequencies of these optimized structures were calculated. nih.gov These calculations consistently favored the thione tautomer as the most stable form due to its lower energy and predicted real spectral frequencies. nih.gov

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol forms. The chemical shifts observed in the spectra provide direct evidence for the predominant tautomer in a given solvent.

In a study utilizing DMSO-d6 as the solvent, the ¹H NMR spectrum of this compound was recorded. nih.gov The observed chemical shifts were then compared with predicted values for both the thiol and thione tautomers, calculated using the GIAO approximation and the PCM solvation model with B3LYP/6-311+G(d,p) calculations. nih.gov The strong correlation between the experimental data and the calculated values for the thione form provided compelling evidence for its prevalence in solution. nih.gov

The following table summarizes the experimental and calculated ¹H and ¹³C NMR chemical shifts for the thione tautomer of this compound in DMSO-d6.

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| ¹H (S-CH₃) | 2.71 | 2.65 |

| ¹³C (S-CH₃) | 16.7 | 15.4 |

| ¹³C (C=S) | 187.3 | 184.1 |

| ¹³C (C-S-CH₃) | 158.9 | 156.2 |

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide insights into the vibrational modes of the molecule, which differ significantly between the thione (C=S) and thiol (S-H) forms. The presence or absence of characteristic absorption bands can be used to identify the dominant tautomer.

Raman and infrared spectra of solid this compound have been measured in the ranges of 3400–100 cm⁻¹ and 4000–200 cm⁻¹, respectively. nih.gov A complete vibrational assignment was proposed for the observed fundamentals, aided by normal coordinate analysis and potential energy distributions (PEDs). nih.gov The results of this analysis were in strong agreement with the calculated frequencies for the thione tautomer, further confirming its stability in the solid state. nih.gov

Key vibrational modes that support the thione structure include those associated with the C=S bond and the N-H group, and the absence of a distinct S-H stretching vibration which would be expected for the thiol form.

The following table highlights some of the key experimental and calculated vibrational frequencies for the thione tautomer.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3085 | 3088 | 3102 |

| C=S stretch | 1068 | 1069 | 1073 |

| Ring vibrations | 1485, 1378 | 1487, 1377 | 1488, 1380 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. It is particularly valuable for analyzing the tautomerism and reactivity of 1,3,4-thiadiazole (B1197879) systems. rsc.orgrsc.org

A critical feature of 2-mercapto-1,3,4-thiadiazoles, including 5-Methylthio-1,3,4-thiadiazole-2-thiol, is the existence of thiol-thione tautomerism. nih.govmdpi.com The molecule can exist in two forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the ring.

DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms for each tautomer by finding the minimum energy structure. The resulting optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles. For the analogous compound 2,5-dimercapto-1,3,4-thiadiazole (B142945), DFT calculations have been used to propose and evaluate the geometries of six potential structures arising from tautomerism and internal rotations. researchgate.net

| Tautomeric Form | Structural Representation | Key Functional Groups |

|---|---|---|

| Thiol Form |  | Exocyclic C-SH, Endocyclic C=N |

| Thione Form |  | Exocyclic C=S, Endocyclic N-H |

Once the geometries are optimized, DFT calculations are used to determine the total electronic energy of each tautomer. By comparing these energies, the relative stability of the tautomeric forms can be established. For the broad class of 2-mercapto-1,3,4-thiadiazoles and related heterocycles, computational studies consistently show that the thione tautomer is significantly more stable than the thiol form. researchgate.netresearchgate.net This preference is observed in both the gas phase and in solution.

Ab initio studies on related 2,5-disubstituted thiadiazoles confirm that when the exocyclic group is mercapto (-SH), the most stable tautomer is the mixed mercapto/thione form. researchgate.net Crystallographic analyses of similar compounds further support these computational findings, demonstrating the predominance of the thione tautomer in the solid state. researchgate.net The higher stability of the thione form is often attributed to favorable bond energies and electronic delocalization within the heterocyclic ring.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Thiol | DFT/B3LYP (Illustrative) | 0 (Reference) | Thione form is energetically favored |

| Thione | < 0 (More Stable) |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.netuniversci.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability; relates to ionization potential. |

| LUMO Energy | Electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. |

Quantum Chemical Methods and Solvent Models (e.g., PCM)

Molecular properties can be significantly influenced by the surrounding environment, especially in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in computational chemistry that models the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orgohio-state.edu This approach allows for the efficient calculation of solvent effects on molecular structure, stability, and properties. wikipedia.orgresearchgate.net

In the context of this compound, PCM calculations would be applied to investigate how the tautomeric equilibrium between the thiol and thione forms shifts in solvents of varying polarity (e.g., water, ethanol, DMSO). researchgate.net Generally, more polar solvents tend to stabilize the more polar tautomer, which is typically the thione form due to the C=S and N-H bonds. PCM is also used to study solvent effects on electronic properties, such as the HOMO-LUMO gap, and on spectroscopic characteristics. researchgate.net

Molecular Dynamics and Simulation Approaches

While quantum mechanical methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions.

For a compound like this compound, MD simulations could be used to study its interaction with biological targets, such as the active site of an enzyme. nih.govnih.gov These simulations can reveal how the molecule binds to a receptor, the stability of the resulting complex, and the key interactions (like hydrogen bonds or hydrophobic contacts) that govern the binding process. nih.gov Such studies are crucial in drug discovery for understanding the mechanism of action and for designing more potent derivatives. Recent studies on other 1,3,4-thiadiazole derivatives have successfully used MD simulations to affirm their binding modes in the active sites of biological targets. rsc.orgnih.gov

Quantitative Structure-Activity and Structure-Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and then using statistical methods to create a mathematical equation that links these descriptors to an observed activity.

A QSAR study on 1,3,4-thiadiazole derivatives, for instance, could be used to design novel anticonvulsants or antimicrobial agents. nih.gov The resulting model can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. For this compound, a QSAR study would involve creating and testing a library of derivatives with different substituents to build a predictive model for a specific activity, such as fungicidal or herbicidal efficacy. Descriptors like the HOMO-LUMO gap and dipole moment, derived from quantum chemical calculations, are often key parameters in developing robust QSAR models. nih.gov

Adsorption Mechanism Modeling on Surfaces (e.g., Silver Nanocolloids)

The study of how molecules interact with and adsorb onto metallic surfaces is a fundamental aspect of surface science and is crucial for applications such as surface-enhanced Raman scattering (SERS), catalysis, and sensor development. For the compound this compound (MTT), theoretical and computational chemistry studies, particularly those involving Density Functional Theory (DFT), have been instrumental in modeling its adsorption mechanism on silver nanocolloids. nih.gov

This molecule can exist in two primary tautomeric forms: a thione form and a thiol form. DFT calculations indicate that the thione form is the most stable. researchgate.net Vibrational analysis reveals that the thione form is predominant in the solid state (~54%) and its presence increases in an acetonitrile (B52724) solvent medium (~65%). nih.gov When adsorbed onto a silver surface, both the thione and thiol forms of MTT are present. nih.gov The interaction is primarily understood through SERS, which provides detailed information about the molecule's orientation and the nature of the surface-adsorbate bond. researchgate.net

Surface Selection Rules and Adsorption Orientation

The orientation of this compound on the surface of silver nanocolloids can be predicted using the surface selection rules of SERS. These rules dictate that vibrational modes with components of polarizability perpendicular to the surface will be strongly enhanced. By analyzing which Raman bands are enhanced in the SERS spectrum compared to the normal Raman spectrum, the molecule's orientation can be inferred. nih.gov

For MTT, detailed vibrational analysis suggests different orientations for its thione and thiol tautomers on the silver nanocolloid surface. The selective enhancement of specific vibrational modes provides insight into which atoms are closest to the silver surface and how the molecule is oriented. nih.gov In related thiadiazole compounds, such as 2,5-dimercapto-1,3,4-thiadiazole (DMTD), binding to silver nanoparticles is observed to occur mainly through the thiadiazole ring nitrogen atoms. rsc.org This provides a comparative basis for understanding the potential binding sites of MTT.

Studies on MTT adsorbed on silver nanocolloids have led to the following predictions regarding its orientation:

Thione Form: The thione tautomer is believed to adsorb onto the silver surface in a tilted or upright orientation. This is inferred from the enhancement of out-of-plane bending modes in the SERS spectra.

Thiol Form: The thiol tautomer likely adsorbs through the exocyclic sulfur atom, which forms a strong bond with the silver surface. This is supported by the significant enhancement of vibrational modes associated with the sulfur atom. nih.gov

The presence and orientation of both tautomers are also dependent on factors like the concentration of the adsorbate. nih.govresearchgate.net

Table 1: Predicted Adsorption Orientations of this compound Tautomers on Silver Nanocolloids

| Tautomer | Predicted Orientation on Silver Surface | Key Evidence from SERS |

| Thione Form | Tilted or upright orientation | Enhancement of out-of-plane vibrational modes |

| Thiol Form | Adsorption via the exocyclic sulfur atom | Strong enhancement of sulfur-related vibrational modes |

Charge Transfer Contributions (Albrecht's "A" and Herzberg-Teller)

The significant enhancement of Raman signals in SERS is attributed to two main mechanisms: an electromagnetic mechanism (EM) and a chemical or charge-transfer (CT) mechanism. The chemical mechanism involves the transfer of charge between the adsorbed molecule and the metal surface, which can be further described by different theoretical contributions. For this compound adsorbed on silver nanocolloids, the selective enhancement of certain Raman bands is explained by considering Albrecht's "A" (Franck-Condon) and Herzberg-Teller (HT) charge transfer contributions. nih.gov

The Herzberg-Teller (HT) mechanism is considered the primary contributor to the chemical enhancement in the SERS of MTT. nih.gov This mechanism involves a resonance Raman-like process where the excitation laser frequency matches the energy of a charge-transfer transition between the molecule's orbitals (like the HOMO or LUMO) and the Fermi level of the metal. This resonance selectively enhances non-totally symmetric vibrational modes, which are crucial for creating the charge-transfer state.

The analysis of which vibrational bands are selectively enhanced allows for a detailed understanding of the charge transfer process. For MTT, the enhancement patterns suggest a charge transfer from the silver metal to the molecule. The specific bands that are enhanced correspond to vibrations that facilitate this electronic transition, providing a detailed picture of the adsorbate-surface electronic interaction. nih.gov

Table 2: Charge Transfer Contributions in the SERS of this compound

| Contribution | Role in SERS Enhancement | Enhanced Vibrational Modes |

| Herzberg-Teller (HT) | Dominant charge-transfer mechanism. Involves resonance with a metal-to-molecule charge-transfer transition. | Primarily enhances non-totally symmetric modes. |

| Albrecht's "A" | Franck-Condon mechanism contributing to the overall enhancement. | Enhances totally symmetric modes. |

Tautomeric Equilibrium and Interconversion Studies

Experimental Determination of Thiol-Thione Ratios in Different Media

Experimental investigations have provided clear insights into the predominant tautomeric form of MTT in various states. Through detailed spectroscopic analysis, including Raman, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, the thione form has been identified as the more stable and therefore the dominant tautomer in both the solid state and in a dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov

While the thione form is confirmed to be predominant, the precise quantitative ratio of the thiol to thione tautomer in different media is not extensively documented in publicly available literature. The equilibrium is heavily skewed towards the thione form under the studied conditions.

Table 1: Predominant Tautomeric Form of 5-Methylthio-1,3,4-thiadiazole-2-thiol in Different Media

| Medium | Predominant Tautomer | Method of Determination |

| Solid State | Thione | Raman and Infrared Spectroscopy, Theoretical Calculations nih.gov |

| DMSO-d6 Solution | Thione | ¹H and ¹³C NMR Spectroscopy, Theoretical Calculations nih.gov |

Influence of Solvent Environment on Tautomeric Distribution

The nature of the solvent can play a pivotal role in shifting the tautomeric equilibrium of heterocyclic compounds. For thiadiazole derivatives, the polarity of the solvent is a key factor. bfh.ch Generally, polar solvents are capable of forming hydrogen bonds and can stabilize the more polar tautomer. In the case of similar 1,3,4-thiadiazole (B1197879) systems, it has been observed that polar solvents tend to favor the thiol (or enol) form, whereas nonpolar solvents favor the less polar thione (or keto) form. bfh.ch

While specific studies detailing a broad range of solvents for MTT are limited, research on related compounds indicates that the solvent's ability to engage in hydrogen bonding can significantly impact the tautomeric distribution. researchgate.net For instance, in solvents like methanol (B129727) and water, hydrogen bonding between the solvent and the MTTN (5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione) molecule can lead to the formation of clusters, which influences the compound's spectroscopic profile. researchgate.net This interaction underscores the solvent's active role in the tautomeric landscape. The dipole moment of the tautomers also plays a part; the form with the higher dipole moment is generally more stabilized in polar solvents. researchgate.net

Spectroscopic Signatures of Tautomeric Forms

Spectroscopy is a powerful tool for distinguishing between the thiol and thione tautomers due to their distinct structural features. The key differences lie in the presence of a C=S (thione) and N-H bond in the thione form, versus a C-S-H (thiol) and C=N bond in the thiol form. These differences give rise to unique signals in infrared and NMR spectra.

Infrared (IR) Spectroscopy: The most definitive IR spectral feature to distinguish between the two tautomers is the presence or absence of the S-H and N-H stretching vibrations. The thiol tautomer would exhibit a weak absorption band for the S-H stretch, typically in the range of 2500-2600 cm⁻¹. Conversely, the thione tautomer is characterized by an N-H stretching vibration, usually appearing in the region of 3100-3400 cm⁻¹, and a strong C=S stretching band. Experimental IR spectra of MTT in the solid state confirm the presence of the N-H group and the absence of an S-H group, consistent with the thione structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can differentiate between the tautomers. In ¹H NMR, the thiol tautomer would show a signal for the S-H proton, while the thione tautomer would show a signal for the N-H proton, typically at a different chemical shift. The ¹³C NMR spectrum is also revealing; the carbon atom of the C=S double bond in the thione form is highly deshielded and appears at a characteristic downfield chemical shift (typically >160 ppm). Experimental ¹H and ¹³C NMR spectra of MTT in DMSO-d6 are in agreement with the thione tautomer being the sole or vastly predominant form present. nih.gov

Table 2: Key Spectroscopic Features for Distinguishing Tautomers of this compound

| Spectroscopic Technique | Thiol Tautomer (Predicted) | Thione Tautomer (Experimental/Predicted) |

| Infrared (IR) | S-H stretch (~2500-2600 cm⁻¹) | N-H stretch, C=S stretch nih.gov |

| ¹H NMR | S-H proton signal | N-H proton signal nih.gov |

| ¹³C NMR | C-S carbon signal | C=S carbon signal (>160 ppm) nih.gov |

Reactivity and Reaction Pathways of 5 Methylthio 1,3,4 Thiadiazole 2 Thiol

Chemical Stability and Decomposition Products

5-Methylthio-1,3,4-thiadiazole-2-thiol is a yellow or white to off-white crystalline solid. connectjournals.com It is classified as a combustible solid and is typically stored at refrigerated temperatures (0-8°C) to ensure its stability. connectjournals.comsigmaaldrich.com The compound has a reported melting point in the range of 136-141 °C. connectjournals.comsigmaaldrich.com

Upon heating, particularly beyond its melting point, the compound undergoes thermal decomposition. During a fire, it is known to generate irritating and toxic gases, which is characteristic of sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com While specific decomposition products for this exact compound are not extensively detailed in the available literature, studies on the pyrolysis of similar mercapto-functionalized 1,3,4-thiadiazoles indicate that the thiadiazole ring can fragment under thermal stress. nih.gov

Table 1: Physical and Stability Data for this compound

| Property | Value | References |

| Appearance | Yellow or white to off-white solid | connectjournals.com |

| Melting Point | 136 - 141 °C | connectjournals.comsigmaaldrich.com |

| Storage Class | Combustible Solid | sigmaaldrich.com |

| Storage Conditions | 0 - 8 °C | connectjournals.com |

| Decomposition | Generates toxic and irritating gases upon combustion | mdpi.com |

Reaction with Oxidizing Agents

The thiol group is susceptible to oxidation. Electrochemical studies on analogous 2-mercapto-1,3,4-thiadiazole derivatives demonstrate that the primary oxidation reaction involves the coupling of two molecules at the thiol position to form a disulfide-linked dimer. nih.gov This reaction proceeds via an "electron transfer + chemical reaction" (EC) mechanism, where two molecules of the thiadiazole are oxidized and then chemically react to form a new S-S bond. nih.gov

This transformation is a characteristic reaction of thiols and can be initiated by various chemical or electrochemical oxidizing agents. The product of this oxidation is a symmetrical disulfide, 2,2'-dithiobis(5-methylthio-1,3,4-thiadiazole).

Derivatization Reactions for Novel Compound Synthesis

The nucleophilic nature of the thiol group makes this compound a valuable precursor for synthesizing novel compounds, primarily through S-alkylation reactions. These reactions are employed to introduce various functional groups, leading to libraries of new thioether derivatives. chemimpex.com

A key synthetic strategy involves the reaction with α,ω-dihaloalkanes. nih.gov Depending on the reaction conditions, this can yield two main types of products: ω-haloalkylthio-thiadiazoles (mono-alkylation) or symmetrical bis-thiadiazoles where two thiadiazole rings are bridged by an alkyl chain (di-alkylation). nih.gov The choice of base, solvent, and stoichiometry of the reactants are critical in directing the outcome of the reaction. researchgate.netnih.gov

For instance, reacting the thiadiazole with an excess of a dihaloalkane in the presence of a suitable base typically favors the formation of the mono-S-alkylated product. Conversely, using a 2:1 stoichiometric ratio of the thiadiazole to the dihaloalkane promotes the formation of the symmetrical bis-thiadiazole thioether. nih.gov

Table 2: Representative S-Alkylation Reactions for Derivatization Data extrapolated from reactions with the analogous compound 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764).

| Alkylating Agent | Base/Solvent | Major Product Type | Resulting Structure | Reference |

| Dibromomethane | K₂CO₃ / Acetone | Symmetrical bis-thiadiazole | 5,5'-(Methylenebis(thio))bis(2-methylthio-1,3,4-thiadiazole) | nih.gov |

| 1,2-Dibromoethane (B42909) | K₂CO₃ / DMF | Mixture of mono- and di-substituted | 2-(2-Bromoethylthio)-5-methylthio-1,3,4-thiadiazole and the bis-thiadiazole | mdpi.com |

| 1,4-Dichlorobutane | NaH / DMF | Symmetrical bis-thiadiazole | 5,5'-(Butane-1,4-diylbis(thio))bis(2-methylthio-1,3,4-thiadiazole) | nih.gov |

| Chloroacetic acid esters | KOH / Ethanol | Thioacetic acid ester | Ethyl 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)acetate | researchgate.netnih.gov |

Mechanistic Studies of Chemical Transformations

The primary chemical transformation of this compound is the S-alkylation at the thiol position, which generally proceeds through a nucleophilic substitution (Sₙ2) mechanism.

The reaction is initiated by a base (e.g., KOH, K₂CO₃, NaH), which deprotonates the acidic thiol group (pKa ≈ 6-7) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond (a thioether).

Plausible Sₙ2 Mechanism for S-Alkylation:

Deprotonation: The base removes the proton from the thiol group, creating a resonance-stabilized thiolate anion. The negative charge is delocalized over the sulfur atom and the nitrogen atoms of the thiadiazole ring.

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the alkyl halide (R-X) in a concerted step.

Displacement: The halide ion (X⁻) is expelled as a leaving group, resulting in the formation of the S-alkylated thioether derivative.

The competition between the formation of mono-alkylated products and symmetrical bis-thiadiazoles when using α,ω-dihaloalkanes is mechanistically significant. The formation of the symmetrical bis-thiadiazole as the sole product with short-chain linkers like dichloromethane (B109758) suggests a rapid second substitution reaction that is favored over the mono-substitution product. nih.gov The choice of solvent and base can influence the reactivity of the intermediate and the solubility of the salts formed, thereby directing the reaction toward the desired product. researchgate.netnih.gov

Derivatives and Analogs of 5 Methylthio 1,3,4 Thiadiazole 2 Thiol

Structure-Activity Relationship (SAR) Studies of Thiadiazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1,3,4-thiadiazole (B1197879) derivatives, these studies have revealed key insights into the structural requirements for their activity. The nature and position of substituents on the thiadiazole ring are critical determinants of their function. nih.gov

Research has shown that the substituent at the C-5 position of the 1,3,4-thiadiazole ring is important for its bioactivity. For instance, a study on a series of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamides found that the nature of the substituent on the phenyl ring at C-5 influenced the compound's growth inhibition capabilities against certain cell lines. nih.gov Specifically, the presence of a hydroxyl group on the phenyl ring was noted for its activity. nih.gov

In another series of compounds, N-({5-[(substituted-benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamides, the type of substituent on the benzylidene moiety played a significant role. Compounds with a 2-methoxybenzylidene or a furan-2-ylmethylidene group demonstrated notable activity against breast and lung cancer cell lines, respectively. nih.gov This highlights the impact of different aromatic and heterocyclic rings attached to the core thiadiazole structure.

Furthermore, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives indicated that the substitution pattern on the benzylthio group affects their activity. A derivative with a 3-methoxybenzylthio group showed higher activity against a breast cancer cell line compared to the standard drug Imatinib in that specific study. nih.gov These findings underscore the principle that modifications at various positions of the thiadiazole scaffold allow for the fine-tuning of biological effects.

Table 1: SAR Insights for 1,3,4-Thiadiazole Derivatives

| Base Scaffold | Position of Variation | Substituent Group | Observed Activity Influence | Reference |

|---|---|---|---|---|

| N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | C-5 Phenyl Ring | Hydroxyl (-OH) | Important for growth inhibition of SK-MEL-2 cell line. | nih.gov |

| N-({5-[(benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Benzylidene Moiety | 2-Methoxybenzylidene | Active against breast cancer cell line. | nih.gov |

| N-({5-[(benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Benzylidene Moiety | Furan-2-ylmethylidene | Active against lung cancer cell line. | nih.gov |

Synthesis and Characterization of Novel Thiadiazole Analogs

The synthesis of novel analogs of 5-methylthio-1,3,4-thiadiazole-2-thiol often involves the modification of its thiol or methylthio groups. A common precursor in many syntheses is 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). mdpi.commdpi.com Functionalization is typically achieved through alkylation reactions at the sulfur atom of the thiol group.

One study detailed the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with various α,ω-dihalogenoalkanes. mdpi.com This approach yielded two main series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. The reaction conditions, such as the choice of base and the ratio of reactants, were optimized to selectively produce either the monosubstituted or disubstituted products. mdpi.com For example, using a 2:1.1 ratio of the thiadiazole to the dihalogenoalkane favored the formation of symmetrical bis-thiadiazole ligands. mdpi.com

Another synthetic approach involves a two-step protocol to create more complex derivatives. For instance, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin was synthesized by first preparing the alkylating agent, 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole. mdpi.com This intermediate was then reacted with 7-mercapto-4-methylcoumarin (B161817) to yield the final product. mdpi.com

The characterization of these newly synthesized compounds is performed using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while High-Resolution Mass Spectrometry (HR-MS) confirms the elemental composition. mdpi.commdpi.com Infrared (IR) spectroscopy provides information about the functional groups present. mdpi.comjmchemsci.com For selected compounds, single-crystal X-ray diffraction (XRD) is used to determine the precise three-dimensional structure in the solid state. mdpi.commdpi.com

Table 2: Characterization Data for Selected Thiadiazole Analogs

| Compound Name | Synthesis Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HR-MS (m/z) | Reference |

|---|---|---|---|---|---|

| Bis-thiadiazole 8 | Reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,3-dibromopropane | 2.328 (quint, 2H), 2.726 (s, 6H), 3.445 (t, 4H) | 15.63, 28.63, 32.39, 164.93, 165.10 | [M+H]⁺ calcd. 305.0018, found 305.0016 | mdpi.com |

| Bis-thiadiazole 9 | Reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,4-dibromobutane | 1.968 (m, 4H), 2.723 (s, 6H), 3.333 (m, 4H) | 15.64, 28.20, 33.29, 164.92, 165.31 | [M+H]⁺ calcd. 319.0174, found 319.0175 | mdpi.com |

| 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole | Reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with dichloroethane | Not provided | Not provided | Not provided | mdpi.com |

| 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin | Alkylation of 7-mercapto-4-methylcoumarin with the chloroethyl intermediate | Not provided | Not provided | [M+H]⁺ calcd. 351.0290, found 351.0287 | mdpi.com |

Comparative Studies with Related Heterocyclic Compounds

The properties and activities of this compound and its derivatives are often better understood when compared with other related heterocyclic compounds. A key comparison is made with 1,3,4-oxadiazoles, which are considered bioisosteres of 1,3,4-thiadiazoles. mdpi.com Bioisosterism between the sulfur atom in the thiadiazole ring and the oxygen atom in the oxadiazole ring means that these two scaffolds can often be interchanged to produce compounds with broadly similar biological properties. mdpi.com Despite this, differences in their synthesis and specific activities exist. For example, the synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through cyclodesulfurization of acyl thiosemicarbazide (B42300) intermediates using alkaline iodine, whereas the corresponding oxadiazoles (B1248032) are formed by cyclodehydration using concentrated sulfuric acid. mdpi.com

Within the thiadiazole family itself, the isomeric form is of great importance. The 1,3,4-thiadiazole isomer is noted to have received more significant attention compared to other isomers like 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole, largely due to its diverse coordination ability and prevalence in bioactive compounds. jmchemsci.com

The unique structure of this compound, featuring a methylthio group, is reported to enhance its reactivity and contribute to its biological activity, potentially offering a competitive edge over similar compounds without this feature. chemimpex.com Furthermore, while compounds combining coumarin (B35378) and thiadiazole subunits are relatively rare, studies show that such hybrid molecules can exhibit a wide spectrum of biological activities, demonstrating the potential of combining different heterocyclic pharmacophores. mdpi.com

Table 3: Comparison of Heterocyclic Scaffolds

| Feature | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole (B1194373) | Other Thiadiazole Isomers |

|---|---|---|---|

| Bioisosterism | Bioisostere of 1,3,4-oxadiazole due to S/O similarity. mdpi.com | Bioisostere of 1,3,4-thiadiazole. mdpi.com | N/A |

| Key Structural Feature | Contains a C-S-C linkage in the five-membered ring. | Contains a C-O-C linkage in the five-membered ring. | Different arrangement of N and S atoms. |